molecular formula C34H52N10O17P2 B566221 [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid CAS No. 1093279-77-6

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

Cat. No.: B566221
CAS No.: 1093279-77-6
M. Wt: 934.791
InChI Key: IGSVXJKHRBUXSS-JWQCQUIFSA-N
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Description

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid is a compound related to Tenofovir Disoproxil Fumarate, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic hepatitis B . This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, Tenofovir, which inhibits viral replication by targeting the reverse transcriptase enzyme .

Chemical Reactions Analysis

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and solvents like methanol and acetonitrile . The major products formed from these reactions are typically intermediates or degradation products that provide insights into the compound’s stability and reactivity .

Scientific Research Applications

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves its conversion to Tenofovir in the body. Tenofovir is then phosphorylated to Tenofovir diphosphate, which inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate . This inhibition prevents viral replication and reduces the viral load in infected individuals .

Comparison with Similar Compounds

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid is similar to other nucleotide analog reverse transcriptase inhibitors, such as:

The uniqueness of this compound lies in its specific chemical structure and its ability to be used in combination therapies for enhanced antiviral effects .

Properties

IUPAC Name

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N10O17P2/c1-21(2)59-32(45)51-16-56-62(48,49)19-54-24(7)9-43-14-41-26-28(37-12-39-30(26)43)35-11-36-29-27-31(40-13-38-29)44(15-42-27)10-25(8)55-20-63(50,57-17-52-33(46)60-22(3)4)58-18-53-34(47)61-23(5)6/h12-15,21-25H,9-11,16-20H2,1-8H3,(H,48,49)(H,35,37,39)(H,36,38,40)/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSVXJKHRBUXSS-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(O)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N10O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093279-77-6
Record name 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-dimethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093279-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir disoproxil fumarate impurity I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TENOFOVIR DI AND MONOSOPROXIL HETERODIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IK9WRD50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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